molecular formula C12H12Cl2 B2974773 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287300-60-9

1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2974773
CAS No.: 2287300-60-9
M. Wt: 227.13
InChI Key: LOODYVSOMBCLLR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[111]pentane is an organic compound characterized by its unique bicyclo[111]pentane structure This compound features a chloromethyl group and a 3-chlorophenyl group attached to the bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [2+2] cycloaddition reactions or other ring-closing methods.

    Introduction of the chloromethyl group: This step may involve chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Attachment of the 3-chlorophenyl group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Addition Reactions: The strained bicyclo[1.1.1]pentane ring can undergo addition reactions, potentially opening the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various alkylated derivatives, while oxidation could produce carboxylic acids or ketones.

Scientific Research Applications

1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[11

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Exploration as a lead compound for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the chlorine atom on the phenyl ring.

    1-(Bromomethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane: Contains a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: The chlorine atom is positioned differently on the phenyl ring.

Uniqueness

1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane is unique due to the specific positioning of the chloromethyl and 3-chlorophenyl groups on the bicyclo[1.1.1]pentane core. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(14)4-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOODYVSOMBCLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC=C3)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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